molecular formula C15H11F3N2O3S B8722568 5-(4-Trifluoromethylphenylaminosulfonyl)-2-oxindole

5-(4-Trifluoromethylphenylaminosulfonyl)-2-oxindole

Cat. No. B8722568
M. Wt: 356.3 g/mol
InChI Key: AEJCJSGFTXNMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06878733B1

Procedure details

A suspension of 2.1 g of 5-chlorosulphonyl-2-oxindole, 1.6 g of 4-trifluoromethylaniline and 1.4 g of pyridine in 20 mL of dichloromethane was stirred at room temperature for 4 hours. The precipitate which formed was collected by vacuum filtration, washed twice with 5 mL of water and dried under vacuum at 40° C. overnight to give 2.4 g of crude product containing some impurities by thin layer chromatography. The crude product was chromatographed on silica gel eluting with ethyl acetate:hexane (1,2) to give 1.2 g (37% yield) of 5-(4-trifluoromethylphenyl-aminosulfonyl)-2-oxindole.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9](=[O:14])[CH2:8]2)(=[O:4])=[O:3].[F:15][C:16]([F:25])([F:24])[C:17]1[CH:23]=[CH:22][C:20]([NH2:21])=[CH:19][CH:18]=1.N1C=CC=CC=1.CCCCCC>ClCCl>[F:15][C:16]([F:24])([F:25])[C:17]1[CH:18]=[CH:19][C:20]([NH:21][S:2]([C:5]2[CH:6]=[C:7]3[C:11](=[CH:12][CH:13]=2)[NH:10][C:9](=[O:14])[CH2:8]3)(=[O:4])=[O:3])=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C2CC(NC2=CC1)=O
Name
Quantity
1.6 g
Type
reactant
Smiles
FC(C1=CC=C(N)C=C1)(F)F
Name
Quantity
1.4 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate which formed
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
WASH
Type
WASH
Details
washed twice with 5 mL of water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give 2.4 g of crude product
ADDITION
Type
ADDITION
Details
containing some impurities by thin layer chromatography
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel eluting with ethyl acetate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)NS(=O)(=O)C=1C=C2CC(NC2=CC1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.